The Architecture of Cy5-YNE: A Technical Guide for Advanced Bio-conjugation
The Architecture of Cy5-YNE: A Technical Guide for Advanced Bio-conjugation
For Immediate Release
This technical guide provides a comprehensive overview of the structure, properties, and applications of Cy5-YNE, a fluorescent probe widely utilized by researchers, scientists, and drug development professionals. The document details its chemical architecture, physicochemical characteristics, and a detailed protocol for its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Chemical Structure and Physicochemical Properties
Cy5-YNE, systematically named 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-prop-2-ynylhexanamide chloride, is a member of the cyanine dye family. Its structure is characterized by three key components: a cyanine 5 (Cy5) core, a linker arm, and a terminal alkyne group.
The Cy5 core is a polymethine dye that imparts the molecule with its characteristic far-red fluorescence. This core consists of two indole rings linked by a pentamethine chain. The extensive delocalized π-electron system of the Cy5 core is responsible for its strong absorption and emission in the red to far-red region of the electromagnetic spectrum, minimizing autofluorescence from biological samples.
A linker arm , typically a hexanamide chain, connects the Cy5 core to the reactive alkyne group. This spacer is designed to minimize steric hindrance between the bulky dye and the biomolecule to which it is being conjugated, ensuring efficient reaction kinetics.
The terminal alkyne group (-C≡CH) is the reactive handle of Cy5-YNE. This functional group enables the covalent attachment of the dye to azide-modified biomolecules through the highly efficient and specific "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Quantitative Data Summary
The key physicochemical properties of Cy5-YNE are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₅H₄₂ClN₃O | [1] |
| Molecular Weight | 556.18 g/mol | [1] |
| Excitation Maximum (λex) | ~646 nm | [2] |
| Emission Maximum (λem) | ~662 nm | [2] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | |
| Solubility | Good in DMF, DMSO; Poorly soluble in water | |
| Storage Conditions | -20°C, protected from light |
Experimental Protocol: Labeling of Azide-Modified Proteins with Cy5-YNE via CuAAC
This protocol provides a detailed methodology for the covalent labeling of a protein containing an azide functional group with Cy5-YNE using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is adapted from established protocols for protein bioconjugation.
Materials
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Azide-modified protein
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Cy5-YNE
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Dimethylsulfoxide (DMSO)
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Copper(II) sulfate (CuSO₄)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
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Sodium ascorbate
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Amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
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Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification
Reagent Preparation
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Cy5-YNE Stock Solution (10 mM): Dissolve the appropriate amount of Cy5-YNE in anhydrous DMSO. Store at -20°C, protected from light.
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Copper(II) Sulfate Stock Solution (20 mM): Dissolve CuSO₄ in deionized water.
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THPTA Stock Solution (100 mM): Dissolve THPTA in deionized water.
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Sodium Ascorbate Stock Solution (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water. This solution is prone to oxidation and should be used immediately.
Labeling Procedure
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In a microcentrifuge tube, combine the azide-modified protein (typically at a final concentration of 1-10 mg/mL) in an amine-free buffer.
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Add the THPTA stock solution to the protein solution to a final concentration of 1 mM.
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Add the Copper(II) Sulfate stock solution to a final concentration of 200 µM.
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Add the Cy5-YNE stock solution. The molar excess of Cy5-YNE over the protein can range from 2 to 10-fold, depending on the desired degree of labeling.
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Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2 mM.
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Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
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Stop the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.
Purification of the Labeled Protein
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Remove the unreacted Cy5-YNE and other small molecules by size-exclusion chromatography using a pre-equilibrated column (e.g., Sephadex G-25) with the desired storage buffer.
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Alternatively, purify the labeled protein by dialysis against the desired buffer.
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Collect the fractions containing the labeled protein, which can be identified by its characteristic blue color and by measuring its absorbance at 280 nm (for protein) and ~650 nm (for Cy5).
Visualizing Experimental Workflows with Cy5-YNE
The following diagrams illustrate common experimental workflows and logical relationships involving Cy5-YNE.
